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molecular formula C21H31N3O5 B8705251 TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE CAS No. 1462951-13-8

TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE

Cat. No. B8705251
M. Wt: 405.5 g/mol
InChI Key: CWTQWDKKXPDLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115140B2

Procedure details

A mixture of 400 mg of 2-methylpropan-2-yl 7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate, 592 mg of hydrazine hydrate and 52.5 mg of 10% palladium-on-carbon in 10 ml of ethanol is refluxed for 1 h. The mixture is filtered and the filtrate is concentrated under reduced pressure, so as to obtain 365 mg of 2-methylpropan-2-yl 7-[4-amino-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate in the form of a mauve gum.
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:25][CH2:24][C:12]3([N:16]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:15][CH2:14][CH2:13]3)[CH2:11]2)=[CH:6][C:5]=1[O:26][CH:27]([CH3:29])[CH3:28])([O-])=O.O.NN>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:25][CH2:24][C:12]3([N:16]([C:17]([O:19][C:20]([CH3:21])([CH3:22])[CH3:23])=[O:18])[CH2:15][CH2:14][CH2:13]3)[CH2:11]2)=[CH:6][C:5]=1[O:26][CH:27]([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
Name
Quantity
592 mg
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
52.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CC2(CCCN2C(=O)OC(C)(C)C)CC1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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